molecular formula C13H12ClN3O B11857940 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide

Cat. No.: B11857940
M. Wt: 261.70 g/mol
InChI Key: GZFZQXQYKOQIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is a synthetic pyrazinamide derivative designed for research purposes, particularly in the field of antimicrobial discovery. This compound is part of a class of binuclear pyrazinamide analogues featuring a -CONH-CH2- bridge, which have been investigated for their potential biological activities . Scientific studies on related N-benzyl-5-chloropyrazine-2-carboxamides have shown that these compounds can exhibit antimycobacterial activity . The core structure of 5-chloropyrazinamide is known to act as an inhibitor of mycobacterial fatty acid synthase I (FAS I), an enzyme crucial for the biosynthesis of mycolic acids in the bacterial cell wall, which suggests a potential mechanism of action for this class of compounds . Researchers value this chemical for probing structure-activity relationships (SAR), as the lipophilicity imparted by the N-benzyl substitution is a key factor in facilitating penetration through the highly lipophilic mycobacterial cell envelope . The compound is provided as a research tool for in vitro studies only. It is not for human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

5-chloro-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-10(9)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

GZFZQXQYKOQIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2-methylbenzylamine. The process begins with the conversion of 5-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions . The resulting acyl chloride is then reacted with 2-methylbenzylamine in the presence of triethylamine (TEA) in acetone at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Lipophilicity Trends :

  • Lipophilicity increases with bulky substituents on the pyrazine ring (e.g., tert-butyl > Cl) and electron-withdrawing groups on the benzyl moiety (e.g., CF₃ > Cl > OCH₃) . The 2-methylbenzyl group in the target compound provides intermediate lipophilicity, balancing membrane permeability and solubility .

Antimycobacterial Activity: The tert-butyl and 6-Cl substitution (Compound 12) enhances activity against M. tuberculosis (MIC = 6.25 µg/mL), likely due to improved target binding and metabolic stability .

Antifungal Activity :

  • Electron-deficient benzyl groups (e.g., 3-CF₃ in Compound 2) significantly enhance antifungal potency (MIC = 15.62 µmol/L) by interacting with fungal membrane proteins . The 2-CH₃ substituent in the target compound may reduce this activity due to steric hindrance.

Toxicity and Selectivity

  • Photosynthesis Inhibition : Compounds with bulky pyrazine substituents (e.g., tert-butyl) inhibit chloroplast activity (IC₅₀ = 7.4–13.4 µmol/L), but the target compound’s 2-CH₃ group likely reduces this effect .

Biological Activity

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : 247.70 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not explicitly provided in the search results.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored primarily against various strains of Mycobacterium tuberculosis and other pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited MIC values ranging from 1.56 µg/mL to 6.25 µg/mL against M. tuberculosis H37Rv, indicating potent antimycobacterial activity .
    • Related compounds showed activity against atypical mycobacteria, reinforcing the potential of this class of pyrazine derivatives in treating resistant strains .

Comparative Table of Antimicrobial Activity

Compound NameMIC (µg/mL)Target Pathogen
This compound1.56 - 6.25Mycobacterium tuberculosis
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide3.13Mycobacterium tuberculosis
5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide6.25Mycobacterium tuberculosis

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

  • Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation .

Case Studies:

  • Clinical studies have demonstrated that similar compounds effectively reduce inflammation in models of arthritis and other inflammatory diseases, suggesting that this compound may also exhibit these properties .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties through various mechanisms.

Key Findings:

  • Cell Line Studies : In vitro studies indicate that pyrazine derivatives can induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis and inhibition of key signaling pathways like PI3K/AKT/mTOR .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of related pyrazine compounds:

Study ReferenceCompound NameActivity TypeMIC/IC50 Values
This compoundAntimycobacterialMIC = 1.56 - 6.25
5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamideAntimycobacterialMIC = 3.13
Various N-substituted pyrazine derivativesAnticancerIC50 = Low micromolar

Q & A

Q. What are the established synthetic routes for 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as coupling a pyrazine-2-carboxylic acid derivative with 2-methylbenzylamine. Key steps include:

  • Chlorination : Introducing chlorine at the pyrazine ring’s 5-position using reagents like POCl₃ or PCl₃ under reflux .
  • Amide Bond Formation : Activating the carboxylic acid (e.g., via HATU or EDC coupling) followed by reaction with 2-methylbenzylamine in anhydrous DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Factors :

  • Temperature : Higher yields (70–85%) are achieved at 0–5°C during coupling to minimize side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .

Q. How is structural characterization of this compound validated in academic research?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at C5, benzyl group integration) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to rule out impurities .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase assays) often arise from:

  • Assay Conditions : Differences in ATP concentrations (10 μM vs. 100 μM) or buffer pH .
  • Cellular Models : Primary cells vs. immortalized lines may exhibit divergent metabolic processing .

Q. Methodological Solutions :

  • Dose-Response Standardization : Use fixed ATP (1 mM) and normalized cell viability protocols.
  • Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR focuses on modifying:

  • Pyrazine Core : Replacing chlorine with bromine or methyl groups alters steric bulk and electronic effects .
  • Benzyl Substituent : Introducing electron-withdrawing groups (e.g., -CF₃) enhances target binding affinity .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (μM)Reference
5-Bromo-N-(2-methylbenzyl)Cl → Br0.12
5-Chloro-N-(3-CF₃-benzyl)Benzyl -CF₃ substitution0.07

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Identifies binding poses in kinase ATP pockets .
  • MD Simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .
  • QM/MM Calculations : Models electronic interactions at active sites (e.g., charge transfer with catalytic lysine) .

Validation : Cross-correlate computational data with mutagenesis studies (e.g., K101A mutation abolishes activity) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

Solubility variations (e.g., 0.5 mg/mL vs. 2.1 mg/mL in PBS) stem from:

  • Polymorphism : Different crystalline forms (Form I vs. Form II) exhibit distinct dissolution rates .
  • pH Effects : Protonation of the pyrazine nitrogen at acidic pH increases aqueous solubility .

Resolution : Conduct dynamic light scattering (DLS) to monitor particle size and polymorph distribution during solubility testing .

Q. How does metabolic stability data vary across species, and what implications does this have for preclinical studies?

  • Species Differences : Mouse liver microsomes show faster clearance (t₁/₂ = 15 min) vs. human (t₁/₂ = 45 min) due to CYP3A4/5 activity .
  • Mitigation : Use CYP inhibitors (e.g., ketoconazole) in assays or design prodrugs to enhance stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.